molecular formula C51H43F18N2P B13490650 2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide

2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide

Cat. No.: B13490650
M. Wt: 1056.8 g/mol
InChI Key: SSCDCDALOKYCSQ-UHFFFAOYSA-N
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Description

The compound “2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide” is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems and conjugated double bonds, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the azatricyclic core and the subsequent attachment of the butyl and phenyl groups. Common synthetic methods may include:

    Cyclization reactions: to form the azatricyclic core.

    Aldol condensations: to introduce the conjugated double bonds.

    Grignard reactions: to attach the butyl and phenyl groups.

Industrial Production Methods

Industrial production of such complex compounds typically involves:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to accelerate reactions and improve selectivity.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or ketones.

    Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or amines.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential drug candidate.

    Medicine: As a therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials or chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium
  • Trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide

Uniqueness

This compound’s uniqueness lies in its complex structure, which may confer specific reactivity and selectivity in chemical reactions

Properties

Molecular Formula

C51H43F18N2P

Molecular Weight

1056.8 g/mol

InChI

InChI=1S/C45H43N2.C6F18P/c1-3-5-30-46-39(37-20-10-16-33-18-12-22-41(46)44(33)37)28-26-35-24-25-36(43(35)32-14-8-7-9-15-32)27-29-40-38-21-11-17-34-19-13-23-42(45(34)38)47(40)31-6-4-2;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h7-23,26-29H,3-6,24-25,30-31H2,1-2H3;/q+1;-1

InChI Key

SSCDCDALOKYCSQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F

Canonical SMILES

CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F

Origin of Product

United States

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